Thiaminegalactoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

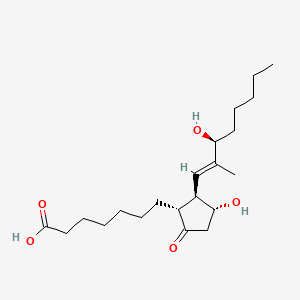

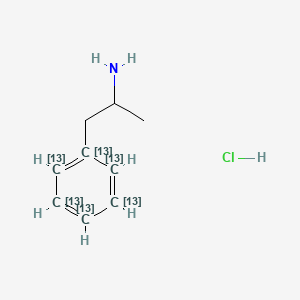

Thiamine galactoside is a compound that combines thiamine (vitamin B1) with a galactose molecule Thiamine is a water-soluble vitamin essential for energy metabolism, while galactose is a simple sugar

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiamine galactoside typically involves the enzymatic or chemical conjugation of thiamine with galactose. One common method is the use of glycosyltransferase enzymes, which facilitate the transfer of galactose from a donor molecule (such as uridine diphosphate galactose) to thiamine. This reaction is usually carried out under mild conditions, with the enzyme acting as a catalyst.

Industrial Production Methods

Industrial production of thiamine galactoside may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. These microorganisms can be cultivated in bioreactors, where they produce thiamine galactoside in significant quantities. The product is then purified using techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Thiamine galactoside can undergo various chemical reactions, including:

Oxidation: Thiamine galactoside can be oxidized to form thiamine disulfide and other oxidation products.

Reduction: Reduction reactions can convert thiamine galactoside back to its original components, thiamine and galactose.

Substitution: Thiamine galactoside can participate in substitution reactions where the galactose moiety is replaced by other sugar molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.

Reduction: Reducing agents such as sodium borohydride can be used to reduce thiamine galactoside. These reactions are usually performed in organic solvents like ethanol.

Substitution: Enzymatic or chemical catalysts can facilitate substitution reactions. Enzymes like glycosidases or chemical reagents like acid catalysts are commonly used.

Major Products Formed

Oxidation: Thiamine disulfide and other oxidized derivatives.

Reduction: Thiamine and galactose.

Substitution: Various glycosylated derivatives depending on the substituent sugar molecule.

Wissenschaftliche Forschungsanwendungen

Thiamine galactoside has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.

Biology: Thiamine galactoside is used in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosyltransferases and glycosidases.

Medicine: The compound is investigated for its potential therapeutic effects, including its role in enhancing thiamine delivery and its antioxidant properties.

Industry: Thiamine galactoside is used in the food and pharmaceutical industries as a nutritional supplement and as a stabilizing agent for thiamine.

Wirkmechanismus

Thiamine galactoside exerts its effects primarily through the actions of its constituent molecules, thiamine and galactose. Thiamine acts as a coenzyme in several metabolic pathways, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. Galactose, on the other hand, is involved in energy production and glycosylation processes. The combination of these two molecules allows for enhanced stability and bioavailability of thiamine, making it more effective in its biological roles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiamine monophosphate: A phosphorylated derivative of thiamine with similar metabolic functions.

Thiamine diphosphate: Another phosphorylated form of thiamine, essential for its coenzyme activity.

Thiamine triphosphate: A less common form of thiamine with specific roles in the nervous system.

Cyanidin 3-O-galactoside: An anthocyanin glycoside with antioxidant properties.

Uniqueness

Thiamine galactoside is unique in its combination of thiamine and galactose, which enhances the stability and bioavailability of thiamine. This makes it particularly useful in applications where thiamine stability is a concern, such as in nutritional supplements and pharmaceuticals. Additionally, the presence of galactose allows for specific interactions with glycosyltransferases and glycosidases, making it a valuable tool in biochemical research.

Eigenschaften

Molekularformel |

C18H27ClN4O6S |

|---|---|

Molekulargewicht |

462.9 g/mol |

IUPAC-Name |

(2R,3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18-;/m1./s1 |

InChI-Schlüssel |

PPAFWOAFTGWGCR-FKIMCXNPSA-M |

Isomerische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-] |

Kanonische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)

![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)

![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)